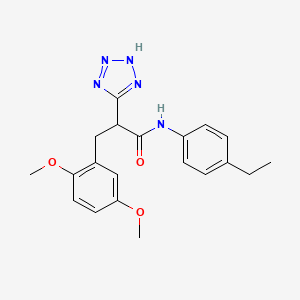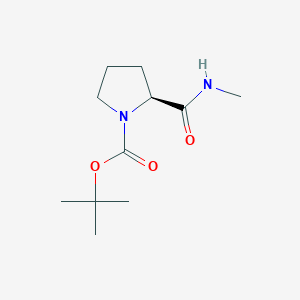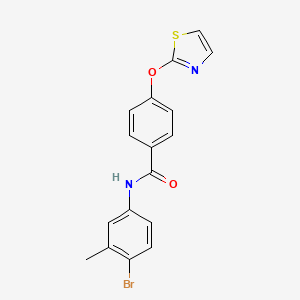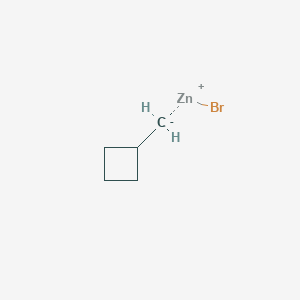
(Cyclobutylmethyl)zinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Cyclobutylmethyl)zinc bromide is an organozinc compound that has garnered significant attention in various fields of research due to its unique properties and potential applications. This compound is characterized by the presence of a cyclobutylmethyl group bonded to a zinc atom, which is further coordinated with a bromide ion. The molecular formula for this compound is C5H9BrZn .
Mecanismo De Acción
Target of Action
(Cyclobutylmethyl)zinc bromide is an organozinc compound . Organometallic compounds like these are often used in chemical synthesis due to their reactivity.
Mode of Action
Organozinc compounds are generally known for their role in facilitating various chemical reactions, particularly in the field of organic synthesis .
Biochemical Pathways
Zinc plays a crucial role in numerous biological functions, and its imbalance has been linked to a variety of pathologies .
Pharmacokinetics
The pharmacokinetics of a drug molecule generally involves the absorption, intracellular trafficking, utilization, storage, and expulsion of the molecule .
Action Environment
It’s worth noting that the performance of zinc–bromine rechargeable batteries (zbrbs), which utilize similar compounds, can be influenced by various factors such as material cost, discharge capability, electrolyte properties, and lifetime .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of (Cyclobutylmethyl)zinc bromide are not well-studied. Zinc bromide, a related compound, is known to participate in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their function and activity .
Cellular Effects
Zinc bromide, a related compound, has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Zinc bromide, a related compound, has been shown to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Zinc bromide, a related compound, has been shown to have long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
Zinc, a component of the compound, is known to be involved in numerous metabolic pathways, interacting with various enzymes and cofactors .
Transport and Distribution
Zinc, a component of the compound, is known to be transported and distributed within cells and tissues by specific transporters .
Subcellular Localization
The localization of related compounds can be influenced by various factors, including targeting signals or post-translational modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (Cyclobutylmethyl)zinc bromide can be synthesized through the reaction of cyclobutylmethyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically proceeds under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows: [ \text{Cyclobutylmethyl bromide} + \text{Zinc} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and controlled environments helps in maintaining consistency and efficiency in production .
Análisis De Reacciones Químicas
Types of Reactions: (Cyclobutylmethyl)zinc bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclobutylmethyl alcohols or ketones.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: this compound can undergo nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under mild to moderate conditions.
Major Products Formed:
Oxidation: Cyclobutylmethyl alcohols and ketones.
Reduction: Cyclobutylmethyl derivatives with reduced functional groups.
Substitution: Various substituted cyclobutylmethyl compounds.
Aplicaciones Científicas De Investigación
(Cyclobutylmethyl)zinc bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is explored for its potential in modifying biological molecules and studying enzyme mechanisms.
Medicine: Research is ongoing to investigate its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials
Comparación Con Compuestos Similares
- (Cyclopropylmethyl)zinc bromide
- (Cyclopentylmethyl)zinc bromide
- (Cyclohexylmethyl)zinc bromide
Comparison: (Cyclobutylmethyl)zinc bromide is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness makes it particularly useful in reactions where specific spatial arrangements are crucial .
Propiedades
IUPAC Name |
bromozinc(1+);methanidylcyclobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9.BrH.Zn/c1-5-3-2-4-5;;/h5H,1-4H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUYUQIDOVOUFO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1CCC1.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
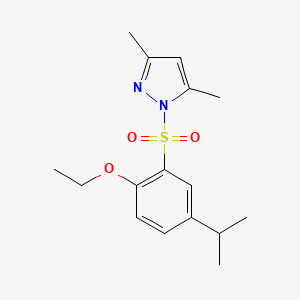
![methyl 2-(3,4,7,9-tetramethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2769177.png)
![1-(3,4-dichlorophenyl)-3-(3-methylphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione](/img/structure/B2769180.png)
![3-(2-methoxyphenyl)-9-(2,2,6,6-tetramethylpiperidin-4-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2769183.png)
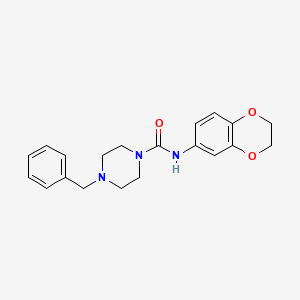
![2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(3,4-diethoxybenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2769186.png)
![3-Benzyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2769187.png)
![N-{4-[1-methanesulfonyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2769188.png)
![N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(phenylthio)butanamide hydrochloride](/img/structure/B2769189.png)
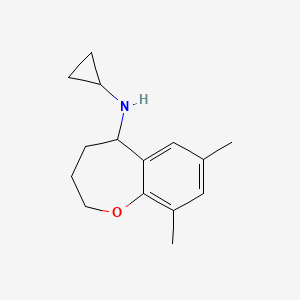
![2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2769192.png)
